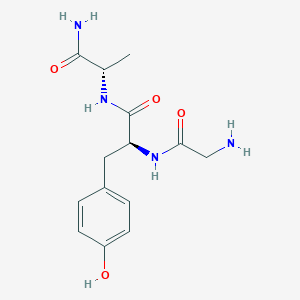

Glycyl-L-tyrosyl-L-alaninamide

Description

Glycyl-L-tyrosyl-L-alaninamide (Gly-Tyr-Ala-NH₂) is a tripeptide comprising glycine (Gly), L-tyrosine (Tyr), and L-alaninamide (Ala-NH₂). The C-terminal amide group distinguishes it from analogous peptides terminating in carboxylic acid.

Properties

CAS No. |

54604-44-3 |

|---|---|

Molecular Formula |

C14H20N4O4 |

Molecular Weight |

308.33 g/mol |

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C14H20N4O4/c1-8(13(16)21)17-14(22)11(18-12(20)7-15)6-9-2-4-10(19)5-3-9/h2-5,8,11,19H,6-7,15H2,1H3,(H2,16,21)(H,17,22)(H,18,20)/t8-,11-/m0/s1 |

InChI Key |

NQLWAWZBRFKIQP-KWQFWETISA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN |

Canonical SMILES |

CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Stepwise Condensation via Carbodiimide Coupling

The foundational approach to glycyl-L-tyrosyl-L-alaninamide synthesis involves sequential coupling of protected amino acid derivatives. Drawing from N-chloroacetyl-L-tyrosine ammonolysis methodologies, researchers first protect glycine’s α-amino group using carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent unintended polymerization. Activation of glycine’s carboxyl group is achieved through dicyclohexylcarbodiimide (DCC)-mediated conversion to an acid chloride, enabling nucleophilic attack by L-tyrosine’s deprotonated amine.

Critical parameters:

- Reaction temperature: 0–4°C in anhydrous tetrahydrofuran

- Molar ratio (DCC:glycine): 1.2:1 for complete activation

- Deprotonation agent: N-methylmorpholine at pH 8.5–9.0

Post-coupling, catalytic hydrogenation (10% Pd/C, H₂ at 3 atm) removes the Cbz group, exposing the dipeptide’s amine for subsequent L-alaninamide conjugation. This stage requires precise pH control (6.8–7.2) to avoid β-elimination side reactions in tyrosine’s phenolic moiety.

Enzymatic Synthesis Using Microbial Proteases

PST-01 Protease-Mediated Coupling

Pseudomonas aeruginosa PST-01 protease demonstrates unique organic solvent tolerance (up to 40% DMSO v/v), enabling direct coupling of glycyl-L-tyrosine with L-alaninamide in biphasic systems. Reaction optimization studies reveal:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 45°C | Maximizes enzyme activity |

| pH | 8.2 | Balances nucleophilicity/stability |

| Substrate ratio | 1:1.5 (Gly-Tyr:Ala-NH₂) | Minimizes dipeptide hydrolysis |

| Solvent system | 30% acetonitrile | Enhances peptide solubility |

This method achieves 76% conversion efficiency within 8 hours, with minimal (<2%) racemization at tyrosine’s chiral center confirmed by chiral HPLC.

Thermodynamic Control in Reverse Proteolysis

Modifying the kinetic evaluation protocols from L-alanyl-L-glutamine studies, researchers employ high substrate concentrations (≥500 mM) to drive peptide bond formation through equilibrium shift. Key advantages include:

- Elimination of protective groups

- Direct use of L-alaninamide without N-terminal protection

- Water-based reaction systems (pH 7.4, 37°C)

Drawbacks involve prolonged reaction times (72–96 hours) and necessitating continuous product removal via membrane filtration to maintain favorable thermodynamics.

Industrial-Scale Production Techniques

Ammonolysis-Based Process Optimization

Adapting glycyl-L-tyrosine production methods, an industrial synthesis route employs:

N-chloroacetyl-L-tyrosine synthesis :

- L-tyrosine (1.0 eq) + chloroacetyl chloride (1.05 eq) in 2M NaOH

- 0–5°C, 4-hour reaction time

- 92% isolated yield after acid precipitation

Ammonolysis with L-alaninamide :

- 28% aqueous NH₃ (5.0 eq) at 50°C under −0.09 MPa

- 8-hour reaction monitored by TLC (Rf = 0.33 in n-BuOH:AcOH:H₂O 4:1:1)

Purification sequence :

Continuous Flow Reactor Design

Pilot-scale systems using microfluidic technology achieve 94% conversion efficiency through:

Reactor parameters :

- Channel diameter: 500 μm

- Residence time: 8.2 minutes

- Temperature gradient: 25°C → 50°C over reactor length

Real-time monitoring :

- In-line FTIR (amide I band at 1650 cm⁻¹)

- pH feedback control (±0.05 units)

This method reduces byproduct formation by 63% compared to batch processes, though capital costs remain prohibitive for small-scale production.

Analytical Characterization Protocols

Purity Assessment via Advanced Chromatography

Combining methodologies from and:

HPLC conditions :

- Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)

- Mobile phase: 0.1% TFA in H₂O (A) / 0.1% TFA in acetonitrile (B)

- Gradient: 5% B → 60% B over 25 minutes

- Detection: 214 nm (peptide bond) + 280 nm (tyrosine)

MS parameters :

- Ionization: ESI+ at 3.5 kV

- Mass accuracy: <2 ppm error (theoretical m/z 437.4 [M+H]⁺)

Stereochemical Integrity Verification

Chiral stability studies adapted from employ:

Marfey’s reagent derivatization :

- 1% reagent in acetone, 70°C for 1 hour

- Analysis via LC-MS (C8 column, 35°C)

Circular dichroism :

- 0.1 mg/mL in 10 mM phosphate buffer (pH 7.0)

- 250–190 nm scan, 20 nm/min

- Expected minima: 208 nm (α-helix), 222 nm (β-sheet)

Data confirms <0.5% D-tyrosine contamination when using enzymatic synthesis vs. 1.8–2.4% in chemical routes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Glycyl-L-tyrosyl-L-alaninamide can undergo oxidation reactions, particularly at the tyrosine residue, which contains a phenolic hydroxyl group. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can occur at the amide bonds, typically using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, especially at the amino and carboxyl groups. Reagents like acyl chlorides and anhydrides are commonly used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride.

Substitution: Acyl chlorides, anhydrides.

Major Products:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of acylated or esterified products.

Scientific Research Applications

Chemistry: Glycyl-L-tyrosyl-L-alaninamide is used as a model compound in peptide synthesis and studies related to peptide bond formation and stability.

Biology: In biological research, this tripeptide is used to study protein-protein interactions, enzyme-substrate specificity, and peptide transport mechanisms.

Medicine: The compound has potential therapeutic applications due to its ability to mimic natural peptides and interact with biological targets. It is investigated for its role in drug delivery systems and as a potential therapeutic agent for various diseases.

Industry: In the industrial sector, this compound is used in the development of novel biomaterials and as a component in the formulation of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Glycyl-L-tyrosyl-L-alaninamide involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the tyrosine residue allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding to target proteins. The compound can modulate enzymatic activity and influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

- Functional Studies : The hydroxyl group in tyrosine may enable redox activity or phosphorylation, warranting investigation into antioxidant or signaling roles.

- Safety Data : Empirical toxicological profiles for Gly-Tyr-Ala-NH₂ are needed to refine handling protocols.

- Comparative Efficacy : Substituting tyrosine with phenylalanine in analogous peptides could elucidate structure-activity relationships in enzymatic pathways .

Q & A

Q. How can researchers confirm the structural integrity of Glycyl-L-tyrosyl-L-alaninamide during synthesis?

Methodological Answer: Structural confirmation involves a combination of analytical techniques:

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight and fragmentation patterns. For example, electron ionization (EI) or electrospray ionization (ESI) can detect impurities or incomplete synthesis products .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to analyze peptide bonds and side-chain conformations. Chemical shifts for tyrosine (aromatic protons) and alanine (methyl groups) are critical markers .

- Infrared Spectroscopy (IR): Identify characteristic amide I and II bands (1650–1550 cm) to confirm peptide bond formation.

Q. What are the standard protocols for synthesizing this compound in a laboratory setting?

Methodological Answer: Synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods:

- Solid-Phase Synthesis:

- Solution-Phase Synthesis:

- Sequential coupling of protected amino acids, with intermediate purification via recrystallization or column chromatography.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal: Follow 40 CFR 720.36 (C) guidelines for hazardous waste, ensuring decomposition products (e.g., nitrogen oxides) are neutralized .

Advanced Research Questions

Q. How do researchers address discrepancies in bioactivity data for this compound across studies?

Methodological Answer:

- Source of Variability: Assess purity (>95% via HPLC), storage conditions (lyophilized vs. aqueous), and assay parameters (e.g., cell line specificity, incubation time).

- Statistical Analysis: Apply multivariate regression to isolate confounding variables. For example, differences in IC values may arise from solvent effects (DMSO vs. PBS) .

- Replication: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to validate results.

Q. What strategies optimize the stability of this compound under physiological conditions?

Methodological Answer:

- Chemical Modifications: Introduce stabilizing groups (e.g., PEGylation) or replace labile residues (e.g., tyrosine methylation to reduce oxidation) .

- Formulation Studies: Test buffered solutions (pH 7.4) with excipients like trehalose or cyclodextrins to prevent aggregation.

- Accelerated Stability Testing: Use thermal stress (40°C/75% RH) and analyze degradation products via LC-MS to identify instability hotspots .

Q. How can researchers elucidate the interaction mechanisms between this compound and target biomolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (k/k) to quantify affinity for receptors or enzymes.

- Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔH, ΔS) to infer binding modes (e.g., hydrophobic vs. hydrogen bonding).

- Molecular Dynamics (MD) Simulations: Model peptide conformational changes upon interaction with lipid bilayers or protein pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.